N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C18H20ClN3O5S2 and its molecular weight is 457.94. The purity is usually 95%.
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Biological Activity
N1-(4-chlorobenzyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound with a complex structure that has drawn interest in medicinal chemistry due to its potential biological activities. The compound features a chlorobenzyl group, an oxazinan ring, and a thiophenesulfonyl moiety, which contribute to its diverse biological properties.
- Molecular Formula : C21H24ClN3O5S
- Molecular Weight : 466.0 g/mol
- CAS Number : 872862-56-1
The structural complexity of this compound allows for various interactions with biological targets, potentially leading to therapeutic applications.
The precise mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in critical biological pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Further studies involving biochemical assays and molecular docking are necessary to elucidate these mechanisms more clearly.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antimicrobial Activity
Preliminary studies suggest that derivatives of oxazinamides exhibit antimicrobial properties. The presence of the thiophene sulfonyl group may enhance the compound's efficacy against various bacterial strains. For example, related compounds have shown effectiveness against antibiotic-resistant bacteria by inhibiting protein synthesis within bacterial ribosomes.
Anticancer Potential
Some oxalamide derivatives have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth.
Anti-inflammatory Effects
There is emerging evidence that certain oxalamides possess anti-inflammatory properties. This could be relevant for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the oxalamide and oxazinan classes:
Study | Findings |
---|---|
Study A | Investigated the antimicrobial effects of oxazinamides; found significant inhibition against Gram-positive bacteria. |
Study B | Reported on the anticancer properties of structurally similar compounds, highlighting their potential as chemotherapeutic agents. |
Study C | Examined anti-inflammatory effects in animal models, showing reduced markers of inflammation with oxalamide treatment. |
These findings indicate a potential for this compound in various therapeutic contexts.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-14-6-4-13(5-7-14)11-20-17(23)18(24)21-12-15-22(8-2-9-27-15)29(25,26)16-3-1-10-28-16/h1,3-7,10,15H,2,8-9,11-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNUJROEAYVCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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